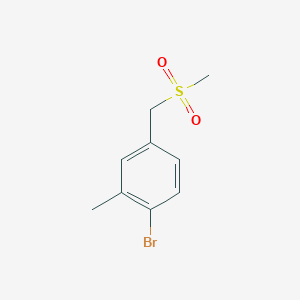
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with bromine, nitro, and pyrrolidinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine typically involves the following steps:
Bromination: The addition of a bromine atom to the pyridine ring.
Pyrrolidinylation: The attachment of a pyrrolidinyl group to the pyridine ring.
These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, bromination, and pyrrolidinylation processes, utilizing automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidinyl group to a more oxidized state.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products
Oxidation: Products may include pyrrolidinyl ketones or carboxylic acids.
Reduction: The primary product is 2-amino-4-nitro-6-(pyrrolidin-1-yl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized pyridine derivatives.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl group can enhance binding affinity to biological targets. The bromine atom may facilitate further functionalization, allowing the compound to interact with various pathways and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-(pyrrolidin-1-yl)pyridine:
4-Nitro-2-(pyrrolidin-1-yl)pyridine: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
2-Bromo-4-nitropyridine: Lacks the pyrrolidinyl group, which may decrease its biological activity.
Uniqueness
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine is unique due to the presence of all three functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of substituents makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H10BrN3O2 |
|---|---|
Molekulargewicht |
272.10 g/mol |
IUPAC-Name |
2-bromo-4-nitro-6-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C9H10BrN3O2/c10-8-5-7(13(14)15)6-9(11-8)12-3-1-2-4-12/h5-6H,1-4H2 |
InChI-Schlüssel |
KSHCNNDLEHQDCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC(=CC(=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde](/img/structure/B14769740.png)

